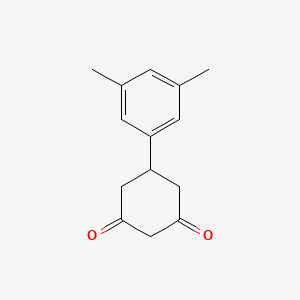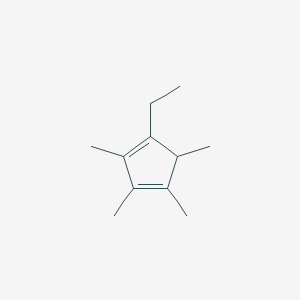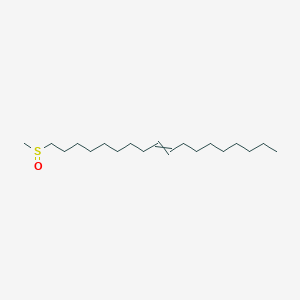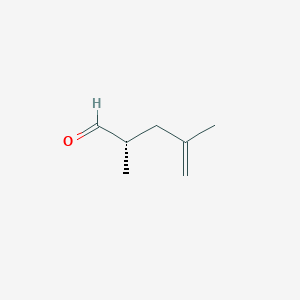![molecular formula C6H8N6S4 B14412885 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis- CAS No. 82875-12-5](/img/structure/B14412885.png)
1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis-: is a heterocyclic compound that contains a thiadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is typically carried out under reflux conditions and results in the formation of the desired thiadiazole derivative .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis methods. These methods include the reaction between thiosemicarbazides and carboxylic acids in the presence of reagents such as phosphorus oxychloride, polyphosphoric acid, or a mixture of phosphorus pentoxide and methanesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition disrupts the proliferation of cancer cells and the replication of certain viruses . Additionally, the compound can form charge transfer complexes with various acceptors, further influencing its biological activity .
Comparación Con Compuestos Similares
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazole-2,5-dithiol
- 2-Aminothiazole
- 2-Aminobenzothiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Aminooxazole
- 2-Amino-5-phenyl-1,3,4-oxadiazole
- 2-Amino-5-nitrothiazole
Uniqueness: 1,3,4-Thiadiazol-2-amine, 5,5’-[1,2-ethanediylbis(thio)]bis- is unique due to its specific structural features and the presence of the ethanediylbis(thio) moiety. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
82875-12-5 |
|---|---|
Fórmula molecular |
C6H8N6S4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N6S4/c7-3-9-11-5(15-3)13-1-2-14-6-12-10-4(8)16-6/h1-2H2,(H2,7,9)(H2,8,10) |
Clave InChI |
REDCGRNTASOZPJ-UHFFFAOYSA-N |
SMILES canónico |
C(CSC1=NN=C(S1)N)SC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)



![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)

![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)




